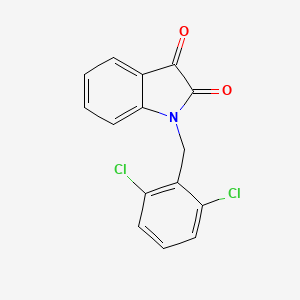

1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮

描述

The compound 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is a derivative of indole-dione, which is a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful for understanding the chemistry of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione.

Synthesis Analysis

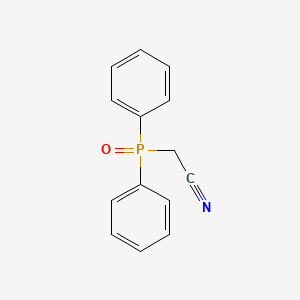

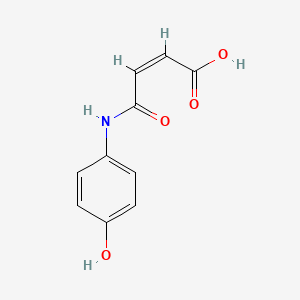

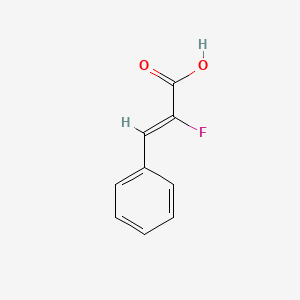

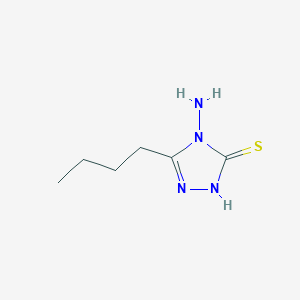

The synthesis of related indole-dione derivatives is described in the papers. For instance, a one-step synthesis of 1H-benz[f]indole-4,9-diones is achieved through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes, yielding products in 45-82% yields . Another synthesis approach involves the reaction of chlorobenzonitrile and sodium methyl mercaptide with sulfuryl chloride, leading to the formation of 1,2-benzisothiazoline-3-one derivatives . These methods highlight the potential for creating diverse indole-dione derivatives, which may include the synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione through similar strategies.

Molecular Structure Analysis

The molecular structure of indole-dione derivatives is characterized by the presence of an indole ring fused to a dione moiety. The papers provide structural data on related compounds, such as the crystal structures of a 1-(o-aminophenyl)-2,6-dimethyl-4-pyridone and a copper(II) complex derived from a compartmental Schiff base . These structures give insights into the potential geometry and electronic configuration of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, suggesting that it may exhibit similar structural features.

Chemical Reactions Analysis

The chemical reactivity of indole-dione derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the photoinduced synthesis of benzindole-diones suggests that the indole-dione core is reactive under photochemical conditions . Additionally, the synthesis of bis(isothiazolyl) derivatives indicates that the dione moiety can participate in further chemical transformations . These reactions provide a basis for understanding the potential reactivity of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-dione derivatives are not directly discussed in the provided papers. However, the synthesis and structural data imply that these compounds are likely to have distinct spectroscopic signatures, such as those observable in 1H NMR and IR spectra . The bacteriostatic activity test mentioned for some derivatives also suggests potential biological properties, which could be relevant for 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione .

科学研究应用

金属离子的化学传感器

1H-吲哚-2,3-二酮,一种与 1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮相关的化合物,已被用作化学传感器,特别是用于检测 Fe3+ 离子。由于其酰胺和羰基官能团可以结合并螯合金属离子,因此它表现出很高的传感能力和选择性检测。通过在加入 Fe3+ 离子后紫外线区域的吸收峰显着增强,可以观察到这一点 (Fahmi, Kurniawan, Yuliati, & Lintang, 2019)。

有机合成中的多功能性

靛红,包括 1H-吲哚-2,3-二酮,是有机合成中的多功能底物。它们用于合成各种杂环化合物,如吲哚、喹啉,并作为药物合成的原料。还发现靛红存在于哺乳动物组织中,表明其作为生化过程调节剂的作用 (Garden & Pinto, 2001)。

结构研究

1H-吲哚-2,3-二酮衍生物的晶体结构已得到广泛研究。例如,1-丙基-1H-吲哚-2,3-二酮表现出具有氢键链的平面结构,这对于了解其化学性质和潜在应用非常重要 (Qachchachi et al., 2016)。

防腐和抗菌性能

已研究了吲哚-2,3-二酮及其衍生物的防腐和抗菌活性。这些化合物已显示出作为金属腐蚀抑制剂的潜力,并且还具有抗菌特性,在各种工业和医疗应用中很有用 (Miao, 2014)。

药物开发的潜力

由于吲哚衍生物的结构多功能性,它们已被确定为药物开发中很有希望的候选者,特别是在抗癌研究中。吲哚环上的不同取代基提供了多种生物活性,突出了它们作为治疗剂的潜力 (Sachdeva, Mathur, & Guleria, 2020)。

光物理性质

已经研究了吲哚衍生物的光致分子转化,揭示了它们在合成化学中的潜力。这包括合成苯并[f]吲哚-4,9-二酮和吲哚-4,7-二酮等复杂结构,在创造新材料和药物方面具有应用 (Kobayashi, Takeuchi, Seko, & Suginome, 1991)。

作用机制

Target of Action

The primary target of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is 3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle of fatty acid biosynthesis .

Mode of Action

It is known to interact with its target enzyme, potentially leading to inhibition of the enzyme’s activity . This interaction could result in the disruption of fatty acid biosynthesis, affecting the growth and survival of the organism .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by interacting with the 3-oxoacyl-[acyl-carrier-protein] synthase 3 . The disruption of this pathway can lead to a decrease in the production of essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione’s action are likely related to its impact on fatty acid synthesis. By inhibiting the activity of 3-oxoacyl-[acyl-carrier-protein] synthase 3, it could disrupt the production of essential fatty acids, potentially affecting cell growth and survival .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .

属性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUYNCOMHJNSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365736 | |

| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303997-00-4 | |

| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

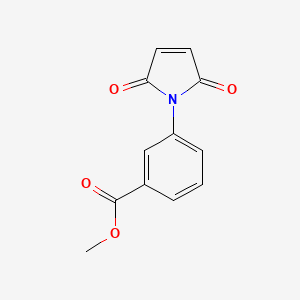

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)